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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589212

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a pivotal tool in research and
drug development, offering enhanced thermal stability, target affinity, and nuclease resistance
compared to standard DNA and RNA oligonucleotides.[1][2] The incorporation of LNA
monomers, such as DMT-LNA-G phosphoramidite, into synthetic oligonucleotides is achieved
through well-established solid-phase phosphoramidite chemistry.[2][3] This document provides
a detailed protocol for the synthesis of LNA-containing oligonucleotides using DMT-LNA-G
phosphoramidite, intended for professionals in the fields of molecular biology, medicinal
chemistry, and drug development.

LNA monomers contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the
ribose sugar, locking the conformation of the nucleotide.[2] This structural constraint pre-
organizes the oligonucleotide into an A-type helix, leading to a significant increase in the
melting temperature (Tm) of the resulting duplexes, typically by 2-8°C per LNA modification.[1]
These properties make LNA-modified oligonucleotides highly effective as antisense
oligonucleotides, siRNAs, PCR primers, and diagnostic probes.[1][2]

Materials and Reagents
Solid Support

e Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside.
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Phosphoramidites
e DMT-LNA-G(dmf) phosphoramidite

o Standard DNA/RNA phosphoramidites (DMT-dA(Bz), DMT-dC(Ac), DMT-dG(iBu), DMT-T)

e Solvent: Anhydrous acetonitrile. Note: Some modified phosphoramidites, like the 5-Me-C

LNA variant, may require a mixture of acetonitrile and tetrahydrofuran (THF).[2]

Synthesis Reagents

Reagent

Function

Typical Concentration

Dichloroacetic Acid (DCA) or
Trichloroacetic Acid (TCA) in
Dichloromethane (DCM)

Detritylation (removal of DMT
group)

3% (v/V)

Activator (e.g., 5-Ethylthio-1H-
tetrazole (ETT),
Dicyanoimidazole (DCI))

Activation of phosphoramidite

0.25 - 0.5 M in acetonitrile

Capping Reagent A (Acetic
Anhydride/2,6-Lutidine in THF)

Capping of unreacted 5'-
hydroxyl groups

10% (V/v)

Capping Reagent B (N-
Methylimidazole in THF)

Capping of unreacted 5'-
hydroxyl groups

16% (v/v)

Oxidizer (lodine in
THF/Water/Pyridine)

Oxidation of phosphite triester

to phosphate triester

0.02-0.1M

Cleavage and Deprotection Reagents

Reagent

Function

Cleavage from solid support and removal of

Ammonium Hydroxide / Methylamine (AMA)

base protecting groups

Gaseous Anhydrous Ammonia

Alternative for cleavage and deprotection

Purification and Analysis
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HPLC grade acetonitrile

Triethylammonium Acetate (TEAA) buffer

Polyacrylamide Gel Electrophoresis (PAGE) materials

Mass spectrometer

Experimental Protocols

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle,
with modifications to the coupling step to accommodate the sterically hindered LNA monomers.
[2] The entire process is typically performed on an automated DNA synthesizer.

Solid Support Preparation

o Select a solid support with the desired initial nucleoside linked via a cleavable linker.
o Pack the appropriate amount of solid support into the synthesis column.

e Place the column on the automated synthesizer.

Synthesis Cycle

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
This cycle is repeated for each monomer to be added to the growing oligonucleotide chain.

e The 5'-O-DMT protecting group of the nucleoside on the solid support is removed by treating
with 3% DCA or TCA in DCM.

e The resulting orange-colored DMT cation can be monitored spectrophotometrically to
quantify the efficiency of the previous coupling step.[4]

e The column is washed with anhydrous acetonitrile to remove the detritylation reagent and
the DMT cation.

o The DMT-LNA-G phosphoramidite and an activator (e.g., ETT or DCI) are simultaneously
delivered to the synthesis column.
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The activator protonates the diisopropylamino group of the phosphoramidite, forming a
highly reactive intermediate.

The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated
phosphoramidite, forming a phosphite triester linkage.

Crucially, a longer coupling time is required for LNA phosphoramidites due to their steric
hindrance. Recommended coupling times are typically extended to 180-250 seconds,
depending on the synthesizer.[2] For standard DNA phosphoramidites, a 2-minute coupling
time is usually sufficient.

Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion
mutations in the final product.

This is achieved by treating the support with a mixture of Capping Reagent A and Capping
Reagent B.

The unstable phosphite triester linkage is converted to a stable phosphate triester by
treatment with an oxidizing solution, typically iodine in THF/water/pyridine.

The column is then washed with anhydrous acetonitrile to prepare for the next synthesis
cycle.

Final Detritylation (Optional)

e If purification by reverse-phase HPLC is planned with the DMT group on ("DMT-on"), this
final detritylation step is omitted. The DMT group is removed after purification.[5]

e For other purification methods, the DMT group of the final monomer is removed by a final
acid treatment.

Cleavage and Deprotection

 After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the
protecting groups on the nucleobases and phosphate backbone are removed.

» This is typically achieved by incubation with a mixture of ammonium hydroxide and
methylamine (AMA) at an elevated temperature (e.g., 65°C for 10-15 minutes).[5][6]
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e |tis important to avoid the use of methylamine when deprotecting oligonucleotides

containing Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[2]

Purification and Analysis

e The crude oligonucleotide solution is collected and purified. Common purification methods

include:

o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for

"DMT-on" purification, where the lipophilic DMT group allows for good separation of the

full-length product from truncated sequences.

o Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates

oligonucleotides based on their charge.

o Polyacrylamide Gel Electrophoresis (PAGE): Provides high resolution for purifying long

oligonucleotides.[7]

o The purity and identity of the final product are confirmed by mass spectrometry and

analytical HPLC or PAGE.

Data Presentation

Table 1: Comparison of Synthesis Cycle Parameters for DNA and LNA Monomers

Standard DNA DMT-LNA-G
Parameter L L
Phosphoramidite Phosphoramidite
Coupling Time 2 minutes 180 - 250 seconds|[2]
Activator ETT, DCI ETT, DCI
Stepwise Coupling Yield >99% >99%

Table 2: Deprotection Conditions
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Reagent Temperature Duration Notes
Ammonium Hydroxide ) Avoid with Me-Bz-C-
) 65°C 10 - 15 minutes[5][6]
/ Methylamine (AMA) LNA monomers.[2]
Gaseous Anhydrous Useful for high-
_ Room Temperature 2 - 17 hours _
Ammonia throughput synthesis.

Visualization of Workflow
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Automated Synthesis Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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